

# managing off-target effects of Olgotrelvir in research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Olgotrelvir |           |
| Cat. No.:            | B15136762   | Get Quote |

## Olgotrelvir Research Technical Support Center

Welcome to the technical support hub for researchers utilizing **Olgotrelvir** (also known as STI-1558). This resource provides essential information, troubleshooting guides, and frequently asked questions to effectively manage potential off-target effects in your experiments. **Olgotrelvir** is a dual inhibitor, targeting both the SARS-CoV-2 main protease (Mpro) and human Cathepsin L (CTSL).[1][2][3][4] While this dual action is key to its primary application, the inhibition of a host protease, CTSL, necessitates careful consideration of potential off-target effects in various research models.

Quick Facts: Olgotrelvir and its Active Form AC1115



| Feature                | Description                                                      | Reference |
|------------------------|------------------------------------------------------------------|-----------|
| Drug Name              | Olgotrelvir (STI-1558)                                           | [4]       |
| Active Form            | AC1115 (Olgotrelvir is a prodrug)                                | [1][3]    |
| Primary Viral Target   | SARS-CoV-2 Main Protease<br>(Mpro)                               | [1][2]    |
| Primary Host Target    | Human Cathepsin L (CTSL)                                         | [1][2]    |
| Reported IC50 for Mpro | Varies by variant (e.g., ~2.7 nM for WA-1, ~14.3 nM for Omicron) | -         |
| Reported IC50 for CTSL | ~27.4 pM                                                         | -         |

### **Troubleshooting Guide & FAQs**

This section addresses common issues and questions researchers may encounter when working with **Olgotrelvir**, with a focus on managing its effects on Cathepsin L.

# FAQ 1: I'm observing unexpected phenotypic changes in my cell-based assay that don't seem related to viral replication. Could these be off-target effects of Olgotrelvir?

Answer: Yes, it is possible. **Olgotrelvir**'s potent inhibition of human Cathepsin L (CTSL) can lead to various cellular effects depending on the cell type and experimental conditions. CTSL is a lysosomal cysteine protease involved in numerous physiological processes, including protein degradation, antigen presentation, and cellular homeostasis.[5] Dysregulation of CTSL activity has been implicated in conditions like cancer and autoimmune disorders. Therefore, observed phenotypes could be a direct result of CTSL inhibition.

**Troubleshooting Steps:** 



- Literature Review: Investigate the known roles of Cathepsin L in your specific cell line or biological system. This can provide clues as to whether the observed phenotype aligns with CTSL inhibition.
- Control Experiments:
  - Use a CTSL-specific inhibitor: Compare the phenotype induced by Olgotrelvir to that of a well-characterized, selective CTSL inhibitor. This can help to confirm if the effect is mediated through CTSL.
  - CTSL Knockdown/Knockout: If genetically tractable, use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate CTSL expression. If the phenotype is recapitulated, it strongly suggests a CTSL-mediated effect.
  - Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the Olgotrelvir to rule out solvent effects.
- Dose-Response Analysis: Perform a dose-response experiment with **Olgotrelvir**. If the unexpected phenotype correlates with the concentration of the drug, it strengthens the link between the compound and the observed effect.

# FAQ 2: How can I be sure that the antiviral effects I'm seeing are due to Mpro inhibition and not just the inhibition of host cell Cathepsin L, which is also involved in viral entry?

Answer: This is a critical question given **Olgotrelvir**'s dual mechanism. It is important to dissect the contribution of each inhibitory activity to the overall antiviral effect.

#### Troubleshooting Steps:

Pseudotyped Virus Entry Assay: Utilize a viral pseudotyping system (e.g., VSV or lentivirus)
expressing the SARS-CoV-2 spike protein but lacking the viral replication machinery. Any
inhibition observed in this assay can be attributed to the blocking of viral entry, likely through
CTSL inhibition.



- Viral Replicon System: Employ a subgenomic replicon system that expresses the viral replication and transcription complex (including Mpro) but does not produce infectious particles. Inhibition in this system would point towards a direct effect on viral replication, mediated by Mpro inhibition.
- Use of a CTSL-Independent Virus: As a negative control, test **Olgotrelvir** against a virus that does not depend on Cathepsin L for entry. Lack of activity would support the specificity of the entry-blocking effect to CTSL-dependent viruses.
- Compare with a Selective Mpro Inhibitor: Benchmark the antiviral activity of **Olgotrelvir** against a highly selective Mpro inhibitor (if available) that has no or minimal activity against CTSL.

# FAQ 3: I am planning a proteomics study to look at changes in the cellular proteome upon Olgotrelvir treatment. What should I consider to avoid misinterpreting the results?

Answer: Proteomics is a powerful tool to investigate the global effects of a drug. However, with a protease inhibitor like **Olgotrelvir**, careful experimental design is crucial.

#### **Troubleshooting Steps:**

- Control for CTSL Inhibition: The most significant off-target effect to consider is the widespread impact of CTSL inhibition on cellular protein turnover.
  - Include a "CTSL inhibitor only" control group in your experiment to identify changes specifically due to the inhibition of this host protease.
  - Consider using a lower concentration of Olgotrelvir that is closer to the IC50 for Mpro but significantly lower than that for broad cellular toxicity, if possible.
- Sample Preparation:
  - During cell lysis for your proteomics experiment, it is standard practice to use a cocktail of protease inhibitors to prevent protein degradation. Ensure that your lysis buffer's inhibitor



cocktail is compatible with your downstream processing and does not interfere with the activity of **Olgotrelvir** if you are studying its effects in a lysate-based assay.

- Be aware that some protease inhibitors, like EDTA (a metalloprotease inhibitor), can interfere with certain downstream applications like immobilized metal affinity chromatography (IMAC) for phosphopeptide enrichment.
- Data Analysis:
  - When analyzing your proteomics data, pay close attention to proteins known to be substrates of Cathepsin L. An accumulation of these proteins could be a direct consequence of Olgotrelvir treatment.
  - Bioinformatic analysis of enriched or depleted proteins should consider pathways involving lysosomal degradation and protein turnover.

# Experimental Protocols Biochemical Assay for Protease Inhibitor Selectivity

This protocol provides a general framework for assessing the selectivity of **Olgotrelvir** (or its active form, AC1115) against a panel of human proteases using fluorogenic substrates.

Objective: To determine the inhibitory activity (IC50) of AC1115 against various human proteases to assess its selectivity profile.

#### Materials:

- AC1115 (active form of Olgotrelvir)
- Recombinant human proteases of interest (e.g., Cathepsin B, Cathepsin K, Caspases, etc.)
- Specific fluorogenic substrates for each protease
- Assay buffer appropriate for each protease (pH, salts, and additives like DTT for cysteine proteases)
- DMSO for compound dilution



- 96-well or 384-well microplates (black, for fluorescence assays)
- Plate reader with fluorescence detection capabilities

#### Procedure:

- Compound Preparation:
  - Prepare a stock solution of AC1115 in 100% DMSO.
  - Perform serial dilutions of the AC1115 stock solution in DMSO to create a concentration range for testing.
- Assay Setup:
  - In the microplate, add a small volume of the diluted AC1115 or DMSO (for vehicle control)
     to the appropriate wells.
  - Add the assay buffer to all wells.
  - Add the recombinant human protease to all wells except for the "no enzyme" control.
  - Incubate the plate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.
- Enzymatic Reaction and Measurement:
  - Initiate the reaction by adding the specific fluorogenic substrate to all wells.
  - Immediately place the plate in the plate reader and measure the fluorescence intensity at regular intervals (kinetic assay) or at a single time point after a fixed incubation period (end-point assay). The excitation and emission wavelengths will be specific to the fluorogenic substrate used.
- Data Analysis:
  - For kinetic assays, determine the initial reaction velocity (V) for each concentration of the inhibitor.



- For end-point assays, use the fluorescence intensity values.
- Normalize the data to the vehicle control (100% activity) and the "no enzyme" control (0% activity).
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., four-parameter logistic regression) to determine the IC50 value.

## Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a drug binds to its intended target within the complex environment of a cell.[6][7][8] This protocol provides a general workflow for assessing the engagement of **Olgotrelvir** with Cathepsin L in intact cells.

Objective: To demonstrate that **Olgotrelvir** binds to and stabilizes Cathepsin L in a cellular context.

#### Materials:

- Cell line of interest that expresses Cathepsin L
- Olgotrelvir
- Cell culture medium and reagents
- PBS (Phosphate-Buffered Saline)
- Lysis buffer (e.g., PBS with protease inhibitor cocktail and mild detergent like Triton X-100)
- PCR tubes or plates
- Thermal cycler or heating blocks
- Centrifuge
- SDS-PAGE and Western blotting reagents



- Anti-Cathepsin L antibody
- Loading control antibody (e.g., anti-GAPDH or anti-beta-actin)

#### Procedure:

- · Cell Treatment:
  - Culture cells to the desired confluency.
  - Treat the cells with different concentrations of Olgotrelvir or vehicle (DMSO) for a specified time (e.g., 1-2 hours) in the cell culture incubator.
- Heating Step:
  - Harvest the cells and wash them with PBS.
  - Resuspend the cell pellets in PBS and aliquot them into PCR tubes or a PCR plate.
  - Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 2-5°C increments) for a short period (e.g., 3-5 minutes) using a thermal cycler. Include an unheated control at room temperature.
- Cell Lysis and Protein Extraction:
  - Immediately after heating, lyse the cells by freeze-thaw cycles or by adding lysis buffer.
  - Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
- Analysis by Western Blot:
  - Carefully collect the supernatant containing the soluble proteins.
  - Determine the protein concentration of each sample.
  - Normalize the protein concentrations and prepare samples for SDS-PAGE.



- Perform Western blotting using an anti-Cathepsin L antibody to detect the amount of soluble CTSL at each temperature.
- Also, probe the membrane with a loading control antibody to ensure equal protein loading.
- Data Analysis:
  - Quantify the band intensities for Cathepsin L at each temperature for both the vehicle- and
     Olgotrelvir-treated samples.
  - Plot the percentage of soluble Cathepsin L (normalized to the unheated control) against the temperature.
  - A shift in the melting curve to a higher temperature for the Olgotrelvir-treated samples indicates thermal stabilization upon drug binding, confirming target engagement.

## Visualizing Workflows and Pathways Olgotrelvir's Dual Mechanism of Action



Click to download full resolution via product page

Caption: Dual inhibitory action of Olgotrelvir's active form, AC1115.

### **Workflow for Investigating Off-Target Effects**





#### Click to download full resolution via product page

Caption: Experimental workflow to investigate potential off-target effects.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Olgotrelvir, a dual inhibitor of SARS-CoV-2 Mpro and cathepsin L, as a standalone antiviral oral intervention candidate for COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aceatherapeutics.com [aceatherapeutics.com]
- 3. Olgotrelvir, a dual inhibitor of SARS-CoV-2 Mpro and cathepsin L, as a standalone antiviral oral intervention candidate for COVID-19. | BioGRID [thebiogrid.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dual Inhibitors of SARS-CoV-2 3CL Protease and Human Cathepsin L Containing Glutamine Isosteres Are Anti-CoV-2 Agents PMC [pmc.ncbi.nlm.nih.gov]



- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay CETSA Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pelagobio.com [pelagobio.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [managing off-target effects of Olgotrelvir in research].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15136762#managing-off-target-effects-of-olgotrelvir-in-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com